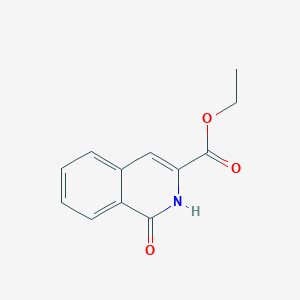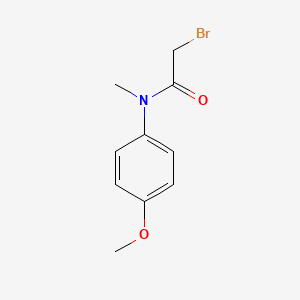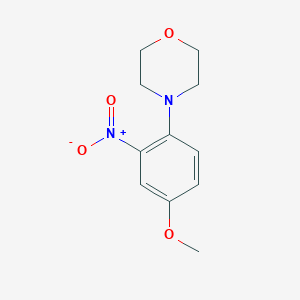
1-N-Boc-4-(3-carboxymethyl-4-oxo-3,4-dihydroquinazolin-6-YL)piperazine
Overview
Description
1-N-Boc-4-(3-carboxymethyl-4-oxo-3,4-dihydroquinazolin-6-YL)piperazine is a complex organic compound with the molecular formula C19H24N4O5 and a molecular weight of 388.42 g/mol. This compound is notable for its structural features, which include a quinazolinone moiety and a piperazine ring, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-Boc-4-(3-carboxymethyl-4-oxo-3,4-dihydroquinazolin-6-YL)piperazine typically involves the condensation of piperazine derivatives with quinazolinone intermediates. One common method includes the reaction of piperazine-4-carboxaldehyde with tert-butyl chloroformate (TBAC) under basic conditions to form the Boc-protected piperazine derivative . This intermediate is then reacted with a quinazolinone derivative to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process includes stringent quality control measures to ensure high purity and consistency. The synthesis is typically carried out in cleanroom environments to prevent contamination and ensure the safety and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions
1-N-Boc-4-(3-carboxymethyl-4-oxo-3,4-dihydroquinazolin-6-YL)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding dihydroquinazoline form.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives, dihydroquinazoline compounds, and substituted piperazine derivatives .
Scientific Research Applications
1-N-Boc-4-(3-carboxymethyl-4-oxo-3,4-dihydroquinazolin-6-YL)piperazine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a key intermediate in the development of drugs targeting various diseases, including cancer and neurological disorders.
Industry: The compound is used in the production of high-performance materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-N-Boc-4-(3-carboxymethyl-4-oxo-3,4-dihydroquinazolin-6-YL)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone moiety is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The piperazine ring can interact with various receptors, modulating their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-tert-Butyl 3-Methyl 4-Oxopiperidine-1,3-dicarboxylate: This compound shares a similar piperazine structure but differs in its functional groups and applications.
N-Boc-3-carboethoxy-4-piperidone: Another related compound with a similar Boc-protected piperazine ring but different substituents.
Uniqueness
1-N-Boc-4-(3-carboxymethyl-4-oxo-3,4-dihydroquinazolin-6-YL)piperazine is unique due to its combination of a quinazolinone moiety and a Boc-protected piperazine ring, which imparts specific chemical properties and biological activities not found in other similar compounds.
Properties
IUPAC Name |
2-[6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-oxoquinazolin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5/c1-19(2,3)28-18(27)22-8-6-21(7-9-22)13-4-5-15-14(10-13)17(26)23(12-20-15)11-16(24)25/h4-5,10,12H,6-9,11H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVMZUQYWFDMMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)N=CN(C3=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441263 | |
| Record name | {6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-4-oxoquinazolin-3(4H)-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959246-63-0 | |
| Record name | {6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-4-oxoquinazolin-3(4H)-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Benzo[d]isoxazol-3-yl diphenyl phosphate](/img/structure/B3059160.png)






![[(5-methyl-1,2-oxazole-3-carbonyl)amino]-pentylazanium;chloride](/img/structure/B3059173.png)

